Due to the presence of two reactive bromomethyl groups, 1,3-Bis(bromomethyl)benzene can theoretically act as a cross-linking agent. Cross-linking agents are used to create bonds between molecules, often in polymers or biomolecules. However, there are safer and more efficient cross-linking agents available. [Source: PubChem - 1,3-Bis(bromomethyl)benzene, Section 3.1. Functional Groups ""]
The reactive bromomethyl groups could potentially be used as starting materials for further organic synthesis. However, similar to its use as a cross-linking agent, there are likely safer and more readily available alternatives for most synthetic applications.
1,3-Bis(bromomethyl)benzene is a severe skin and eye irritant. It can cause burns and permanent damage upon contact. [Source: PubChem - 1,3-Bis(bromomethyl)benzene, Section 8.1. Hazards Identification ""] This makes it a significant safety hazard for researchers handling the compound.
Due to the aforementioned hazards, the potential research applications of 1,3-Bis(bromomethyl)benzene are not well explored. Safer alternatives are generally preferred for most scientific research purposes.
1,3-Bis(bromomethyl)benzene, also referred to as m-xylylene dibromide, is an organic compound with the molecular formula CHBr. It features two bromomethyl groups attached to the benzene ring at the 1 and 3 positions. This compound appears as a white to light yellow crystalline powder and serves primarily as an intermediate in organic synthesis. Its structure allows for specific chemical reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules .
1,3-Bis(bromomethyl)benzene is a lachrymator (tear irritant) and can cause irritation to the eyes, skin, and respiratory system upon exposure []. It is also suspected to be a carcinogen (cancer-causing agent).
These reactions typically occur in polar aprotic solvents like dimethylformamide and at temperatures ranging from room temperature to reflux conditions.
The biological activity of 1,3-bis(bromomethyl)benzene has been studied with respect to its pharmacokinetics and potential toxicity. It exhibits low gastrointestinal absorption and is permeable across the blood-brain barrier. Additionally, it has been noted for its potential to cause severe skin burns and eye damage upon contact. Inhalation may lead to respiratory irritation and allergic reactions .
Several methods exist for synthesizing 1,3-bis(bromomethyl)benzene:
Industrial production often optimizes these methods for large-scale synthesis using continuous flow reactors and advanced purification techniques.
1,3-Bis(bromomethyl)benzene is primarily utilized as an intermediate in organic synthesis. Its applications include:
Studies have indicated that 1,3-bis(bromomethyl)benzene interacts with various biological systems due to its ability to permeate biological membranes. It has been identified as a substrate for certain cytochrome P450 enzymes, indicating potential metabolic pathways that could affect its biological activity and toxicity profile .
1,3-Bis(bromomethyl)benzene can be compared with other similar compounds based on their structural characteristics and chemical reactivity:
Compound Name | Molecular Formula | Position of Bromomethyl Groups | Unique Features |
---|---|---|---|
1,2-Bis(bromomethyl)benzene | CHBr | 1 and 2 | Different reactivity patterns |
1,4-Bis(bromomethyl)benzene | CHBr | 1 and 4 | More symmetrical structure |
1,3-Bis(chloromethyl)benzene | CHCl | 1 and 3 | Chlorine instead of bromine |
1,3-Bis(trifluoromethyl)benzene | CHF | 1 and 3 | Fluorine substituents enhance reactivity |
The unique positioning of the bromomethyl groups in 1,3-bis(bromomethyl)benzene allows for specific reactivity patterns that distinguish it from its isomers and derivatives. Its applications in organic synthesis are particularly notable due to these unique properties .
Corrosive;Irritant;Health Hazard